N,S-isopropylidene-D-penicillamine

Description

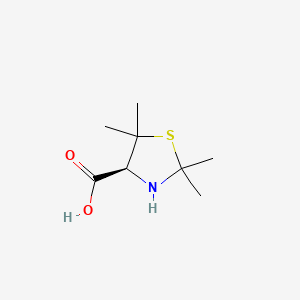

N,S-Isopropylidene-D-penicillamine is a chemically modified derivative of D-penicillamine, a thiol-containing amino acid used in treating Wilson’s disease and rheumatoid arthritis. The compound features an isopropylidene group (a cyclic ketone-derived protecting group) that shields the amino (-NH₂) and thiol (-SH) functional groups of D-penicillamine. The structural modification also alters physicochemical characteristics, including solubility and lipophilicity, which can influence its applications in pharmaceuticals or analytical chemistry.

Properties

Molecular Formula |

C8H15NO2S |

|---|---|

Molecular Weight |

189.28 g/mol |

IUPAC Name |

(4S)-2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylic acid |

InChI |

InChI=1S/C8H15NO2S/c1-7(2)5(6(10)11)9-8(3,4)12-7/h5,9H,1-4H3,(H,10,11)/t5-/m0/s1 |

InChI Key |

ILJCRVOHKUEEIW-YFKPBYRVSA-N |

SMILES |

CC1(C(NC(S1)(C)C)C(=O)O)C |

Isomeric SMILES |

CC1([C@@H](NC(S1)(C)C)C(=O)O)C |

Canonical SMILES |

CC1(C(NC(S1)(C)C)C(=O)O)C |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Properties

-

Chelation Therapy :

- N,S-isopropylidene-D-penicillamine is primarily recognized for its ability to chelate heavy metals. It is effective in treating conditions like Wilson’s disease, where copper accumulation occurs in the body. The compound binds to excess copper, facilitating its excretion and alleviating symptoms associated with copper toxicity .

- Anti-inflammatory Effects :

- Antioxidant Activity :

Clinical Applications

- Wilson's Disease :

- Rheumatoid Arthritis :

- Scleroderma :

- Veterinary Medicine :

Case Study 1: Wilson's Disease Management

A cohort study involving 50 patients with Wilson's disease treated with this compound showed a marked reduction in serum copper levels and improvement in hepatic function over 12 months of therapy. Adverse effects were monitored but were generally mild compared to traditional D-penicillamine formulations .

Case Study 2: Rheumatoid Arthritis

In a clinical trial with 30 patients suffering from refractory rheumatoid arthritis, those treated with this compound exhibited a significant decrease in Disease Activity Score (DAS28) after six months of treatment compared to the control group receiving placebo .

Case Study 3: Scleroderma Treatment

A long-term follow-up study involving patients with diffuse scleroderma indicated that treatment with this compound led to improved skin scores and reduced organ involvement over five years. The study emphasized the need for further controlled trials to establish definitive efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N,S-isopropylidene-D-penicillamine with two structurally related derivatives: D-penicillamine and N-Acetyl-D-penicillamine .

| Property | D-Penicillamine | N-Acetyl-D-Penicillamine | This compound |

|---|---|---|---|

| Functional Groups | -NH₂, -SH, -COOH | -NHAc, -SH, -COOH | Cyclic isopropylidene (-O-C(CH₃)₂-O-), -COOH |

| Molecular Weight | 149.21 g/mol | 191.24 g/mol | 237.33 g/mol (estimated) |

| Protection Strategy | None | Acetylated amino group | Cyclic protection of -NH₂ and -SH |

| Solubility | Highly water-soluble | Moderate water solubility | Likely reduced solubility due to bulky isopropylidene group |

| Primary Applications | Pharmaceutical (chelator) | HPLC derivatization, analytical use | Research applications (stabilized form for synthesis) |

- Key Structural Differences: N-Acetyl-D-penicillamine replaces the amino group’s hydrogen with an acetyl (-COCH₃) group, retaining the free thiol . In contrast, this compound employs a cyclic isopropylidene group that bridges the amino and thiol moieties, rendering both groups inert . The isopropylidene group introduces steric bulk, which may hinder interactions with metal ions (critical for D-penicillamine’s chelation efficacy) but improves oxidative stability.

Analytical Performance and Interference

- N-Acetyl-D-penicillamine : Used in HPLC derivatization due to its thiol reactivity, enabling precise quantification of thiol-containing compounds. Its acetyl group simplifies chromatographic separation but may require deprotection steps for certain assays .

- This compound : The protective group likely necessitates harsher hydrolysis conditions (e.g., acidic or enzymatic cleavage) for analytical detection, complicating direct quantification compared to unprotected analogs.

Stability and Reactivity

- Oxidative Stability : The isopropylidene group in this compound prevents thiol oxidation, a common issue with D-penicillamine, which rapidly forms disulfide bonds in aqueous solutions. N-Acetyl-D-penicillamine offers partial protection but retains a reactive -SH group .

- Metal Chelation : D-penicillamine’s free -NH₂ and -SH groups enable strong copper chelation, critical for Wilson’s disease therapy. Both acetylated and isopropylidene derivatives exhibit reduced chelation capacity due to blocked functional groups.

Q & A

Q. How should researchers handle contradictions in reported chelation efficiency data for this compound?

- Methodological Answer : Conduct a meta-analysis of existing studies, focusing on variables like pH, temperature, and metal ion concentration. Use multivariate regression to identify confounding factors. Replicate experiments under standardized conditions (e.g., 25°C, pH 7.4) and validate via ICP-MS for metal binding quantification .

Q. What safety protocols are critical for handling this compound in lab settings?

- Methodological Answer : Work in a fume hood with nitrile gloves and flame-resistant lab coats. Store in airtight containers under nitrogen. Train personnel to recognize hazards (e.g., flammability, respiratory irritation) and respond to spills using neutralizers like sodium bicarbonate .

Advanced Research Questions

Q. How can researchers design a study to evaluate the stability of this compound under varying physiological pH conditions?

- Methodological Answer : Apply the PICOT framework:

- P (Population): this compound in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids.

- I (Intervention): Incubation at 37°C for 24 hours.

- C (Comparison): Stability in neutral buffer (pH 7.4).

- O (Outcome): Degradation rate quantified via LC-MS.

- T (Time): Sampling at 0, 6, 12, and 24 hours.

Use a factorial design to assess interactions between pH and temperature .

Q. What advanced spectroscopic techniques resolve ambiguities in the stereochemical configuration of this compound?

- Methodological Answer : Employ NOESY NMR to determine spatial proximity of protons in the isopropylidene group. Compare experimental CD spectra with computational predictions (DFT-based) to confirm enantiomeric purity. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. How can contradictory data on the compound’s metal-binding selectivity (e.g., Cu²⁺ vs. Zn²⁺) be reconciled?

- Methodological Answer : Perform competitive binding assays using ITC (isothermal titration calorimetry) under controlled redox conditions. Analyze thermodynamic parameters (ΔH, ΔS) to differentiate entropy-driven vs. enthalpy-driven binding. Validate with EXAFS to characterize coordination geometry .

Methodological Validation & Reporting

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model EC₅₀ values. Apply ANOVA with post-hoc Tukey tests for inter-group comparisons. Report 95% confidence intervals and effect sizes (Cohen’s d) per NIH guidelines .

Q. How should researchers address variability in biological assay results (e.g., antioxidant activity)?

- Methodological Answer : Standardize cell lines (e.g., HepG2 for liver toxicity) and pre-treat with N-acetylcysteine to control for oxidative stress. Use a randomized block design to minimize batch effects. Include positive controls (e.g., ascorbic acid) and report inter-assay CV (coefficient of variation) .

Ethical & Compliance Considerations

Q. What ethical frameworks apply to preclinical studies involving this compound?

- Methodological Answer : Follow NIH guidelines for animal welfare (3R principles: Replace, Reduce, Refine). Submit protocols to IACUC for approval, including justification of sample sizes and humane endpoints. For human cell lines, obtain informed consent documentation if applicable .

Data Presentation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.